molecular formula C9H13BrClNO B1448177 (1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1443931-86-9

(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B1448177
CAS RN: 1443931-86-9
M. Wt: 266.56 g/mol
InChI Key: XSPJNVXQPPZCEM-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1443931-86-9 . It has a molecular weight of 266.57 and its IUPAC name is (S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is 1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride” is a powder . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, density, solubility, etc., are not available in the web search results.

Scientific Research Applications

Environmental Estrogens and Reproductive Toxicity

One study reviewed the effects of Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, on fertility, pregnancy, and development in females, as well as social behavior alterations in males due to prenatal exposure. This illustrates the use of similar compounds in assessing environmental estrogen mimics and their reproductive toxicology (Cummings, 1997).

Brominated Flame Retardants

Another review discusses the occurrence and potential risks of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence, environmental fate, and toxicity. This emphasizes the importance of studying brominated compounds in environmental science and public health (Zuiderveen, Slootweg, & de Boer, 2020).

Synthetic Methodologies

Research into synthetic methodologies for compounds containing brominated and methoxy groups can also be relevant. For instance, the synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the interest in developing new compounds with potential pharmacological applications (Issac & Tierney, 1996).

Bioactive Compound Studies

The investigation of bioactive compounds, such as phosphonic acids, showcases the diverse applications of chemical compounds in drug development, material science, and as biomolecule immobilizers for medical imaging (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide safety advice on prevention, response, storage, and disposal.

properties

IUPAC Name

(1S)-1-(2-bromo-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPJNVXQPPZCEM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 4
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(1S)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.